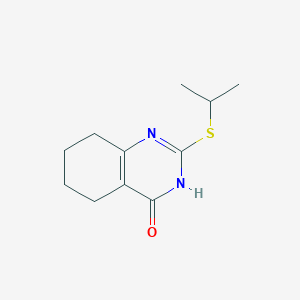

2-(Isopropylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinol

Descripción

2-(Isopropylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinol is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with an isopropylsulfanyl group at the 2-position and a hydroxyl group at the 4-position. Quinazoline derivatives are known for diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties.

Propiedades

IUPAC Name |

2-propan-2-ylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-7(2)15-11-12-9-6-4-3-5-8(9)10(14)13-11/h7H,3-6H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPZODPCAWSFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(CCCC2)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with isopropylthiol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-(Isopropylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinol can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted quinazolinone derivatives.

Aplicaciones Científicas De Investigación

2-(Isopropylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Isopropylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

The tetrahydroquinazoline scaffold is shared among several analogs, but substituent variations significantly influence their properties. Below is a comparative analysis:

Key Observations :

Hypothetical Activity Profile of Target Compound :

- Potential antifungal or enzyme inhibitory effects due to the sulfanyl group and hydroxyl substitution.

- Improved metabolic stability compared to aromatic analogs due to the saturated bicyclic system.

Actividad Biológica

2-(Isopropylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinol is a compound of interest within the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its potential as an analgesic, anti-inflammatory, and anticancer agent. The following sections summarize key findings from various studies, including data tables and case studies.

Chemical Structure

The compound features a quinazolinol core with an isopropylsulfanyl substituent, which is hypothesized to influence its biological activity. The structural formula can be represented as follows:

Analgesic Activity

Research indicates that quinazolinone derivatives exhibit significant analgesic properties. In a study comparing various quinazoline derivatives, it was found that modifications at the C-2 position enhanced analgesic activity. For instance:

- Compound with methylpropylidene : 73% analgesic activity at 20 mg/kg.

- Standard diclofenac : 62% analgesic activity at the same dosage.

These results suggest that the structural modifications in similar compounds could lead to enhanced efficacy in pain management .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones have been documented extensively. A recent study highlighted the effectiveness of certain derivatives in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes:

| Compound | COX-I Inhibition (μM) | COX-II Inhibition (μM) |

|---|---|---|

| Compound A | 0.39 | 1.87 |

| Indomethacin | 0.22 | 2.64 |

These findings demonstrate that specific derivatives of quinazolinones can provide a favorable gastrointestinal safety profile while maintaining potent anti-inflammatory effects .

Anticancer Activity

Quinazolinone derivatives have shown promising results in anticancer studies. For example:

- Compound A3 demonstrated significant cytotoxicity against various cancer cell lines:

- PC3 : IC50 = 10 μM

- MCF-7 : IC50 = 10 μM

- HT-29 : IC50 = 12 μM

This indicates that modifications to the quinazolinone structure can lead to increased potency against specific cancer types .

Case Study 1: Antitumor Efficacy

A series of novel C-5 substituted anilinoquinazoline derivatives were evaluated for their antitumor activity against the A549 cell line. The most active compound exhibited substantial growth inhibition, suggesting that structural variations significantly impact biological efficacy.

Case Study 2: Antibacterial Properties

In silico screening identified several quinazolinone derivatives with antibacterial activity against Staphylococcus aureus. One compound was particularly notable for its low clearance and high oral bioavailability, demonstrating potential for clinical application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(isopropylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinol, and how can reaction conditions be systematically optimized?

- Methodology : Start with a quinazolinol core (e.g., 5,6,7,8-tetrahydro-4-quinazolinol) and introduce the isopropylsulfanyl moiety via nucleophilic substitution or thiol-ene coupling. Optimize solvents (e.g., CHCl for moisture-sensitive reactions), temperature, and catalysts (e.g., BBr for deprotection steps, as in ). Monitor intermediates via TLC and characterize products using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural elucidation challenges be addressed for this compound, particularly in distinguishing regioisomers or confirming sulfanyl group positioning?

- Methodology : Use 2D NMR techniques (e.g., COSY, NOESY, HSQC) to resolve spatial proximity of protons and carbons. Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations). For crystallographic confirmation, grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures) and perform X-ray diffraction (XRD) analysis .

Q. What analytical techniques are recommended for purity assessment and stability profiling under varying storage conditions?

- Methodology : Employ HPLC-UV/HRMS for purity checks. Assess stability under thermal stress (40–80°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation products via LC-MS and compare with accelerated stability study data. Store samples at 2–8°C in amber vials to minimize photodegradation, as recommended for structurally related tetrahydro-naphthol derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or MD simulations) guide the design of 2-(isopropylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinol derivatives with enhanced target selectivity?

- Methodology : Perform homology modeling of target proteins (e.g., kinases or receptors) using tools like Rosetta or MODELLER. Dock the compound into active sites (AutoDock Vina) and analyze binding interactions (hydrogen bonds, hydrophobic contacts). Validate predictions with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies. Adjust substituents (e.g., sulfanyl chain length) based on free energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in reported bioactivity data, such as conflicting IC values across cell lines or species?

- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays, serum-free media for cytotoxicity tests). Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Investigate off-target effects via kinome-wide profiling (e.g., KinomeScan). Account for species-specific metabolic differences using hepatocyte microsomal stability assays .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems (e.g., neuroinflammatory pathways)?

- Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. untreated cells. Validate key targets (e.g., NF-κB or NLRP3 inflammasome) using siRNA knockdown or CRISPR-Cas9 knockout models. Confirm functional relevance via rescue experiments (e.g., overexpression of target proteins) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.